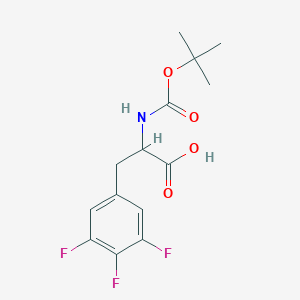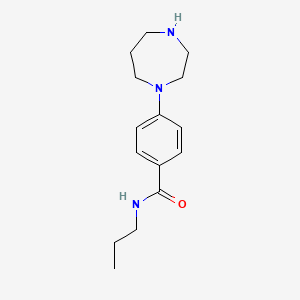
O-(4-Bromo-3-chlorobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-Bromo-3-chlorobenzyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their versatile reactivity and are used in various chemical reactions, including the formation of oximes and hydrazones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Bromo-3-chlorobenzyl)hydroxylamine typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-Bromo-3-chlorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine and chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-(4-Bromo-3-chlorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of oximes and hydrazones.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of O-(4-Bromo-3-chlorobenzyl)hydroxylamine involves its reactivity with nucleophiles and electrophiles. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the presence of bromine and chlorine atoms can influence the compound’s reactivity and interaction with molecular targets. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzoylhydroxylamine: Known for its use as an electrophilic aminating reagent.
O-(3-Bromophenyl)hydroxylamine: Similar structure but with different substitution pattern on the benzyl group.
Hydroxylamine-O-sulfonic acid: Used as an aminating agent in various chemical reactions.
Uniqueness
O-(4-Bromo-3-chlorobenzyl)hydroxylamine is unique due to the presence of both bromine and chlorine atoms in the benzyl group, which can influence its reactivity and potential applications. This dual substitution pattern can provide distinct chemical properties compared to other hydroxylamines, making it valuable for specific synthetic and research purposes.
Eigenschaften
Molekularformel |
C7H7BrClNO |
|---|---|
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
O-[(4-bromo-3-chlorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrClNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 |
InChI-Schlüssel |
GIFOLVFPZOPILK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CON)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)


